Dibenzo[b,f][1,4]thiazepin-11(10H)-one
Description
Historical Context and Evolution of Thiazepine Chemistry
Early Discoveries and Structural Elucidation of Dibenzo[b,f]veeprho.comikigaicorporation.comthiazepin-11(10H)-one Core
The synthesis of the dibenzo[b,f] veeprho.comikigaicorporation.comthiazepin-11(10H)-one core has evolved significantly over time, with early methods often involving hazardous reagents. One of the initial syntheses involved the reaction of 2-aminodiphenyl sulfide (B99878) with phenyl chloroformate to produce 2-phenyl thio-phenyl phenyl carbamate (B1207046), which was then cyclized using polyphosphoric acid. sphinxsai.comgoogle.com Another early route utilized the toxic compound phosgene (B1210022) to create an isocyanate from 2-aminodiphenyl sulfide, followed by cyclization. google.comgoogle.com These methods, while effective in producing the core structure, presented challenges for large-scale industrial production due to safety and environmental concerns. tsijournals.comgoogle.com
Later developments focused on creating more efficient and safer synthetic pathways. tsijournals.com Modern methods include the reaction of dithiosalicylic acid with 1-chloro-2-nitrobenzene (B146284), followed by nitro group reduction and direct intramolecular cyclization. google.com This approach is considered more environmentally friendly and economical. google.com Another improved process involves the reduction of 2-nitro diphenyl sulfide using iron powder and ammonium (B1175870) chloride, followed by reaction with phenyl chloroformate and subsequent cyclization with polyphosphoric acid. sphinxsai.com The structure of the resulting compound, a tricyclic system with a central seven-membered thiazepine ring in a boat conformation, has been confirmed through various spectroscopic methods including IR, 1H NMR, and mass spectral analysis, as well as X-ray crystallography. sphinxsai.comnih.gov
Significance of Seven-Membered Heterocycles in Medicinal Chemistry and Organic Synthesis
Seven-membered heterocycles, such as thiazepines, are crucial structural motifs in medicinal chemistry and are integral components of numerous drugs and biologically active compounds. nih.govresearchgate.netnumberanalytics.com These ring systems are prevalent in many pharmaceuticals, including agents for CNS disorders, antibacterial, anticancer, and antiviral drugs. nih.govejpmr.com The inclusion of heteroatoms like nitrogen, sulfur, and oxygen within the seven-membered ring allows for diverse biological activity and provides a scaffold for developing new therapeutic agents. nih.govnih.gov
Comparative Analysis with Related Heterocyclic Scaffolds
The properties of Dibenzo[b,f] veeprho.comikigaicorporation.comthiazepin-11(10H)-one (DBTO) can be better understood through comparison with structurally related heterocyclic scaffolds where the heteroatoms in the central seven-membered ring are varied.
| Feature | Dibenzo[b,f] veeprho.comikigaicorporation.comthiazepin-11(10H)-one | Dibenzo[b,f] veeprho.comikigaicorporation.comoxazepin-11(10H)-one | Dibenzo[b,e] veeprho.comikigaicorporation.comdiazepin-11(10H)-one |
| Core Structure | Contains a thiazepine ring (one sulfur, one nitrogen atom). | Contains an oxazepine ring (one oxygen, one nitrogen atom). | Contains a diazepine (B8756704) ring (two nitrogen atoms). |
| Key Precursors | Thiophenol or aminothiophenol derivatives. sphinxsai.comresearchgate.net | Phenolic precursors. | Diamine intermediates. |
| Synthesis Notes | Cyclization often achieved via intramolecular amidation. google.comgoogle.com | Synthesis is similar to DBTO but requires different starting materials. | Cyclization can be performed via carbonylation or amide coupling. |
| Chemical Properties | The sulfur atom influences the ring's conformation and electronic properties. | The oxygen atom provides different hydrogen bonding capabilities compared to sulfur. | The second nitrogen atom enhances hydrogen-bonding capacity. |
This table provides a comparative analysis of Dibenzo[b,f] veeprho.comikigaicorporation.comthiazepin-11(10H)-one with related heterocyclic scaffolds.
Nomenclature and Structural Representation in Academic Literature
IUPAC Naming Conventions
The systematic name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is dibenzo[b,f] veeprho.comikigaicorporation.comthiazepin-11(10H)-one . veeprho.com This name precisely describes the molecule's structure:
dibenzo : Indicates the fusion of two benzene (B151609) rings.
[b,f] : Specifies the fusion positions on the central heterocyclic ring.
veeprho.comikigaicorporation.comthiazepine : Describes the seven-membered ring ("-epine") containing a sulfur atom ("thia-") and a nitrogen atom ("aza-") at positions 1 and 4, respectively. wikipedia.org
-11(10H)-one : Denotes a ketone group (=O) at position 11 and indicates that the nitrogen atom at position 10 is bonded to a hydrogen atom.
An alternative IUPAC name found in some databases is 5H-benzo[b] veeprho.comikigaicorporation.combenzothiazepin-6-one. nih.govlgcstandards.com
Common Synonyms and Research Identifiers
In scientific literature, databases, and commercial catalogs, Dibenzo[b,f] veeprho.comikigaicorporation.comthiazepin-11(10H)-one is known by several synonyms and identifiers. Its most common designation in a pharmaceutical context is as an impurity of Quetiapine. veeprho.comikigaicorporation.com
| Type | Identifier |
| CAS Number | 3159-07-7 veeprho.comsynthinkchemicals.com |
| Common Abbreviation | DBTO |
| Pharmaceutical Impurity Name | Quetiapine EP Impurity G veeprho.comikigaicorporation.comnih.gov |
| Other Synonyms | 10,11-Dihydro-11-oxodibenzo[b,f] veeprho.comikigaicorporation.comthiazepine nih.govbiosynth.com |
| Quetiapine Related Compound G veeprho.combiosynth.com | |
| Quetiapine DBTO Metabolite veeprho.comsynzeal.com | |
| Quetiapine Lactam veeprho.comsynzeal.com | |
| Dibenzothiazepinone nih.gov | |
| Research Code | NSC 653252 veeprho.comikigaicorporation.com |
This table lists the common synonyms and research identifiers for Dibenzo[b,f] veeprho.comikigaicorporation.comthiazepin-11(10H)-one.
Advanced Spectroscopic Characterization Techniques for Structural Confirmation (e.g., ¹H NMR, Mass Spectrometry, IR)
The unambiguous structural elucidation of Dibenzo[b,f] sphinxsai.combiosynth.comthiazepin-11(10H)-one is a critical step in its synthesis and use in further chemical applications. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for this purpose, providing detailed information about the molecular framework and functional groups present. sphinxsai.com
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for identifying the chemical environment of hydrogen atoms within a molecule. For Dibenzo[b,f] sphinxsai.combiosynth.comthiazepin-11(10H)-one, the ¹H NMR spectrum provides key signals that confirm its structure. The aromatic protons on the two benzene rings typically appear as a complex multiplet in the downfield region of the spectrum. A distinct singlet corresponding to the amine (-NH) proton is also observed, which is characteristic of the lactam ring.
One study reported the ¹H NMR spectrum of Dibenzo[b,f] sphinxsai.combiosynth.comthiazepin-11(10H)-one recorded in DMSO-d6. sphinxsai.com The aromatic protons appeared as a multiplet between 7.02 and 7.8 ppm, while the amine proton was identified as a singlet at 10.5 ppm. sphinxsai.com
¹H NMR Spectroscopic Data for Dibenzo[b,f] sphinxsai.combiosynth.comthiazepin-11(10H)-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.02-7.8 | Multiplet (m) | 8H | Aromatic Protons (Ar-H) |
| 10.5 | Singlet (s) | 1H | Amine Proton (-NH) |
Data obtained in DMSO-d6 at 300 MHz. sphinxsai.com
Mass Spectrometry
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its elemental composition. In the mass spectrum of Dibenzo[b,f] sphinxsai.combiosynth.comthiazepin-11(10H)-one, the molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) is observed, confirming the compound's molecular mass. Research has shown the mass spectrum of this compound displaying a protonated molecular ion at a mass-to-charge ratio (m/z) of 227.9, which corresponds to the expected molecular weight of the compound (227.28 g/mol ). sphinxsai.com
Mass Spectrometry Data for Dibenzo[b,f] sphinxsai.combiosynth.comthiazepin-11(10H)-one
| Ion | Observed m/z |
| [M+H]⁺ | 227.9 |
The data confirms the molecular weight of the compound. sphinxsai.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Dibenzo[b,f] sphinxsai.combiosynth.comthiazepin-11(10H)-one would be expected to show characteristic absorption bands for the N-H bond of the secondary amine and the C=O bond of the carbonyl group within the seven-membered lactam ring. While specific frequency data is not detailed in the cited literature, the use of IR analysis is consistently mentioned as a standard method for confirming the structure of this compound and its intermediates. sphinxsai.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5H-benzo[b][1,4]benzothiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTERDTBXBYNZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953553 | |
| Record name | Dibenzo[b,f][1,4]thiazepin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788040 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3159-07-7 | |
| Record name | Dibenzo[b,f][1,4]thiazepin-11(10H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3159-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzothiazepinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003159077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[b,f][1,4]thiazepin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thia-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZOTHIAZEPINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL6FG1E3WF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Mechanisms of Dibenzo B,f 1 2 Thiazepin 11 10h One and Its Derivatives
Classical and Modern Synthetic Approaches
The construction of the tricyclic dibenzothiazepinone system relies heavily on the formation of the central seven-membered thiazepine ring. Both traditional and contemporary methods have been established to achieve this, offering different advantages in terms of starting material availability, reaction conditions, and scalability.
Cyclization Reactions for Thiazepine Ring Formation
Cyclization reactions represent the cornerstone of dibenzothiazepinone synthesis. These methods typically involve the formation of a key carbon-sulfur or carbon-nitrogen bond to close the seven-membered ring, starting from appropriately substituted acyclic precursors.
One classical approach involves the reaction of 2-aminothiophenol (B119425) with activated benzoic acid derivatives. While not involving a 2-aminobenzophenone (B122507) directly, a related and widely used industrial method starts with more accessible materials like 1-chloro-2-nitrobenzene (B146284) and thiophenol. sphinxsai.com This multi-step process ultimately generates a key intermediate, 2-(phenylthio)aniline (B115240), which can be considered a derivative of 2-aminobenzophenone in a broader sense as it contains the necessary aniline (B41778) and phenyl sulfide (B99878) moieties.
The general sequence proceeds as follows:
Nucleophilic Aromatic Substitution: 1-chloro-2-nitrobenzene reacts with thiophenol in the presence of a base, such as sodium hydroxide (B78521), to form (2-nitrophenyl)(phenyl)sulfane. sphinxsai.com
Reduction of Nitro Group: The nitro group of the resulting sulfide is reduced to an amine. A common method for this reduction is using iron powder and ammonium (B1175870) chloride in an aqueous solution, which yields 2-(phenylthio)aniline. sphinxsai.com
Carbamate (B1207046) Formation and Cyclization: The 2-(phenylthio)aniline is then treated with phenyl chloroformate to form a phenyl 2-(phenylthio)phenylcarbamate intermediate. This intermediate undergoes intramolecular cyclization, typically promoted by a strong acid like polyphosphoric acid (PPA), at elevated temperatures (100-105°C) to yield the desired dibenzo[b,f] nih.govtsijournals.comthiazepin-11(10H)-one. sphinxsai.com The yield for this final cyclization step is reported to be as high as 99%. sphinxsai.com
Another route involves the reaction of dithiosalicylic acid with 1-chloro-2-nitrobenzene to produce 2-(2-nitrophenylsulfuryl)benzoic acid. google.com This intermediate is then subjected to nitro group reduction to give 2-(2-aminophenylsulfuryl)benzoic acid, which can be directly cyclized in an organic solvent, sometimes with an acid catalyst like sulfuric or phosphoric acid, to form the final product. google.com
Table 1: Synthesis via 2-(Phenylthio)aniline Intermediate
| Step | Starting Materials | Reagents | Product | Yield | Ref |
| 1 | 1-chloro-2-nitrobenzene, Thiophenol | NaOH, Isopropyl alcohol | (2-nitrophenyl)(phenyl)sulfane | High | sphinxsai.com |
| 2 | (2-nitrophenyl)(phenyl)sulfane | Fe powder, NH4Cl, H2O | 2-(phenylthio)aniline | High | sphinxsai.com |
| 3 | 2-(phenylthio)aniline | Phenyl chloroformate, Toluene | Phenyl 2-(phenylthio)phenylcarbamate | High | sphinxsai.com |
| 4 | Phenyl 2-(phenylthio)phenylcarbamate | Polyphosphoric acid (PPA) | Dibenzo[b,f] nih.govtsijournals.comthiazepin-11(10H)-one | 99% | sphinxsai.com |
A novel and efficient route to dibenzo[b,f] nih.govtsijournals.comthiazepin-11(10H)-ones involves an intramolecular aromatic denitrocyclization reaction. researchgate.net This strategy utilizes 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides as key precursors. The reaction proceeds as a key step where the cyclization is achieved by the displacement of one of the nitro groups on the dinitrophenyl ring. researchgate.net
This synthetic pathway has been developed to create a variety of novel dibenzothiazepinones. The process is facilitated by the presence of different bases, which promote the intramolecular nucleophilic attack. researchgate.net Subsequent chemical modifications, such as the reduction of the remaining nitro group to a primary amine, allow for further derivatization. These resulting amines can be transformed into a range of amides through acylation with various carboxylic acids, demonstrating the utility of this method for creating libraries of potential bioactive compounds. researchgate.net
Palladium-Catalyzed and Copper-Mediated Cyclization Strategies
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and dibenzothiazepinones are no exception. Palladium and copper catalysts, in particular, have been employed to facilitate the key C-N and C-S bond-forming reactions required for the thiazepine ring closure.
Palladium-Catalyzed Reactions: Palladium catalysts are known for their efficiency in cross-coupling reactions. A Pd(OAc)₂-catalyzed one-pot, microwave-accelerated tandem process has been developed for the synthesis of dibenzo[b,f] nih.govtsijournals.comthiazepines from 2-bromobenzaldehyde (B122850) and 2-aminobenzenethiols. researchgate.netnih.gov Similarly, intramolecular cyclocarbonylation of 2-(2-iodophenoxy)anilines using a PdI₂/Cytop 292 catalytic system provides an efficient route to dibenzo[b,f] nih.govtsijournals.comoxazepin-11(10H)-ones, a related oxazepine analogue. nih.gov This suggests the potential applicability of palladium-catalyzed carbonylation strategies for the synthesis of the thiazepine core. A general and highly efficient protocol for synthesizing dibenzodiazepines, another structural analogue, utilizes catalytic palladium to cross-couple precursors with ammonia, followed by spontaneous intramolecular condensation. acs.org
Copper-Mediated Reactions: Copper-catalyzed Ullmann-type coupling reactions are a classical method for forming C-S and C-N bonds. wikipedia.orgnih.gov While traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern advancements have introduced more efficient catalytic systems. researchgate.netwikipedia.org An efficient "one-pot" CuCl₂-catalyzed C-S bond coupling has been developed for synthesizing dibenzo[b,f] nih.govtsijournals.comthiazepines. This reaction uses the bifunctional reagent N,N'-dimethylethane-1,2-diamine (DMEDA), which acts as both a ligand and a reductant. nih.gov The reaction couples 2-iodobenzaldehydes or 2-iodoacetophenones with 2-aminobenzenethiols or 2,2′-disulfanediyldianilines to give the desired products in moderate to excellent yields. nih.gov Copper(I) iodide, in combination with ligands like o-phenanthroline, has also been used to catalyze double Ullmann coupling reactions to synthesize complex fused heterocyclic systems, including dibenzo[b,f]imidazo[1,2-d] nih.govtsijournals.comoxazepine derivatives. researchgate.net
Table 2: Examples of Transition Metal-Catalyzed Syntheses
| Catalyst System | Reaction Type | Starting Materials | Product Class | Ref |
| Pd(OAc)₂ | One-pot tandem reaction | 2-bromobenzaldehyde, 2-aminobenzenethiols | Dibenzo[b,f] nih.govtsijournals.comthiazepines | researchgate.netnih.gov |
| PdI₂ / Cytop 292 | Intramolecular cyclocarbonylation | 2-(2-iodophenoxy)anilines | Dibenzo[b,f] nih.govtsijournals.comoxazepin-11(10H)-ones | nih.gov |
| CuCl₂ / DMEDA | One-pot condensation/C-S coupling | 2-iodobenzaldehydes, 2-aminobenzenethiols | Dibenzo[b,f] nih.govtsijournals.comthiazepines | nih.gov |
| CuI / o-phenanthroline | Double Ullmann coupling | 4,5-diaryl-2-(2-bromophenyl)-1H-imidazoles, 2-bromophenols | Dibenzo[b,f]imidazo[1,2-d] nih.govtsijournals.comoxazepines | researchgate.net |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. orientjchem.orgnih.gov This technology has been successfully applied to the synthesis of dibenzothiazepines and related heterocycles. researchgate.netbeilstein-journals.org
The key benefits of using microwave irradiation include a significant reduction in reaction time, sometimes from hours to minutes, and an increase in product yields. orientjchem.orgbeilstein-journals.org For instance, a palladium-catalyzed one-pot reaction to synthesize dibenzo[b,f] nih.govtsijournals.comthiazepines was effectively accelerated using microwave irradiation. researchgate.netnih.gov In the synthesis of 2-aryltetrahydro-1,3-thiazepines, a related heterocyclic core, microwave-assisted ring closure of thioamido alcohols promoted by trimethylsilyl (B98337) polyphosphate (PPSE) proved highly efficient, combining the effectiveness of the dehydrating agent with the advantages of MAOS. beilstein-journals.org This approach led to very short reaction times and the suppression of side products. beilstein-journals.org The application of microwave heating has been shown to be more efficient than conventional heating in numerous heterocyclic syntheses, in some cases doubling the yield of the desired product. nih.gov
One-Pot Synthesis Strategies for Enhanced Efficiency
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, economy, and environmental impact. tsijournals.com Several one-pot procedures have been developed for the synthesis of dibenzo[b,f] nih.govtsijournals.comthiazepin-11(10H)-one, a key intermediate for various pharmaceuticals. tsijournals.comtsijournals.comheteroletters.org
Furthermore, multicomponent reactions (MCRs), a subset of one-pot reactions, have been utilized to construct derivatives. An isocyanide-based MCR has been developed for the facile synthesis of pyrrole-fused dibenzothiazepine derivatives under solvent- and catalyst-free conditions. beilstein-journals.orgnih.gov This approach combines isocyanides, gem-diactivated olefins, and the cyclic dibenzothiazepine imine to produce complex bioactive scaffolds in an environmentally friendly manner. beilstein-journals.orgnih.gov These strategies highlight a move towards more streamlined and sustainable synthetic routes in heterocyclic chemistry. nih.govresearchgate.net
Table 3: Comparison of One-Pot Synthetic Strategies
| Starting Material(s) | Key Reagents/Steps | Overall Yield | Purity | Ref |
| 1-chloro-2-nitrobenzene | Five in-situ steps | 70% | >99% | tsijournals.comtsijournals.com |
| 2-(phenylthio)aniline | Triphosgene (B27547), Methanesulfonic acid | 80% | >99% | heteroletters.orgchemmethod.com |
| Isocyanides, gem-diactivated olefins, dibenzothiazepine | Multicomponent reaction (solvent/catalyst-free) | Not specified | Not specified | beilstein-journals.orgnih.gov |
| 2-aminothiophenols, 2-chlorobenzoic acids | Smiles rearrangement (metal-free) | 70-92% | Not specified | nih.gov |
Reduction of 2-Nitro Diphenyl Sulfide with Iron Powder and Ammonium Chloride
A widely employed and environmentally friendly method for the synthesis of the precursor amine to Dibenzo[b,f] nih.govgoogle.comthiazepin-11(10H)-one involves the reduction of a nitro group. sphinxsai.com Specifically, the reduction of 2-nitro diphenyl sulfide to 2-(phenylthio)aniline is a critical step. tsijournals.com Traditional methods often utilized harsh conditions, but an improved process uses a mixture of iron powder and ammonium chloride in an aqueous solution. sphinxsai.comresearchgate.net
This chemo-selective reduction is favored for its mild conditions and avoidance of strong acids. The reaction typically proceeds by refluxing the 2-nitro diphenyl sulfide with an aqueous solution containing iron powder and ammonium chloride at temperatures between 85-95°C for 3-4 hours. sphinxsai.com After the reaction is complete, the mixture is cooled, and the iron catalyst is removed by filtration. sphinxsai.com This method is noted for its high yields and for being a greener alternative to other reduction techniques, reducing the number of steps, solvent consumption, and waste materials. The resulting amine can often be used in subsequent steps without extensive purification. sphinxsai.com
Table 1: Reaction Parameters for the Reduction of 2-Nitro Diphenyl Sulfide
| Parameter | Value/Condition | Source |
| Starting Material | 2-Nitro Diphenyl Sulfide | sphinxsai.com |
| Reagents | Iron (Fe) powder, Ammonium Chloride (NH₄Cl) | sphinxsai.com |
| Solvent | Water | sphinxsai.com |
| Temperature | 85-95°C (Reflux) | sphinxsai.com |
| Reaction Time | 3-4 hours | sphinxsai.com |
| Work-up | Filtration to remove catalyst, extraction with toluene | sphinxsai.com |
Esterification and Intramolecular Cyclization Methods
Another significant synthetic pathway to Dibenzo[b,f] nih.govgoogle.comthiazepin-11(10H)-one involves a sequence of esterification followed by a reductive intramolecular cyclization. google.com This process begins with 2-nitro-2'-carboxyl diphenyl sulfide as the starting material.
The first step is an esterification reaction, where the carboxylic acid group is converted into an ester. This is typically achieved by reacting the starting material with an alcohol or a corresponding halide under suitable conditions to yield a nitro ester compound. google.com
In the second step, the nitro ester undergoes reduction and intramolecular cyclization simultaneously in a one-pot reaction. The nitro group is reduced to an amino group, which then acts as an internal nucleophile, attacking the ester carbonyl group to form the seven-membered thiazepine ring and yield the final product, Dibenzo[b,f] nih.govgoogle.comthiazepin-11(10H)-one. google.com This method is advantageous as it can be performed in the same reactor without isolating the intermediate ester, making it more efficient for industrial-scale production. google.com A related strategy involves the intramolecular aromatic denitrocyclization of 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides, where a nitro group acts as the leaving group during the cyclization step, facilitated by a base. researchgate.net
Mechanistic Investigations of Key Transformations
Plausible Mechanisms for Dibenzo[b,f]nih.govgoogle.comthiazepine Formation
The formation of the dibenzo[b,f] nih.govgoogle.comthiazepine ring system generally involves two key mechanistic steps: the formation of a suitable diaryl sulfide or amine precursor, followed by an intramolecular cyclization.
One common pathway begins with the nucleophilic aromatic substitution between a thiol (like thiophenol) and a halogenated nitrobenzene (B124822) (such as 1-chloro-2-nitrobenzene) to form a 2-nitro diphenyl sulfide intermediate. sphinxsai.com The nitro group is then reduced to an amine. This amino group is subsequently converted into a reactive intermediate, such as a carbamate by reacting with phenyl chloroformate. sphinxsai.com The final ring closure is an intramolecular cyclization, often an electrophilic aromatic substitution, promoted by a strong acid like polyphosphoric acid (PPA), which facilitates the attack of one of the aromatic rings onto the carbonyl group of the carbamate, followed by elimination to form the lactam ring. sphinxsai.com
Another route involves the reaction of 2-aminobenzenethiols with 2-halobenzaldehydes. researchgate.net The mechanism likely involves an initial C-S bond formation followed by an intramolecular condensation between the amino group and the aldehyde to form an imine, which then rearranges or is further transformed to create the final thiazepine structure.
Smiles Rearrangement in Dibenzo[b,f]nih.govgoogle.comthiazepin-11(10H)-one Synthesis
The Smiles rearrangement is a powerful and efficient intramolecular nucleophilic aromatic substitution reaction used for the synthesis of Dibenzo[b,f] nih.govgoogle.comthiazepin-11(10H)-ones. nih.govacs.org This method offers a facile, one-pot, and often metal-free route to the target compounds, achieving excellent isolated yields ranging from 70% to 92%. nih.govacs.orgacs.org
The reaction typically involves the coupling of an N-substituted 2-halo-nitrobenzamide with a substituted halobenzenethiol in the presence of a base. acs.org The mechanism proceeds via a nucleophilic attack of the thiolate anion on the electron-deficient aromatic ring of the nitrobenzamide, forming a Meisenheimer-like intermediate. This is followed by an intramolecular rearrangement where the amide nitrogen attacks the aromatic ring to which the sulfur was originally attached, displacing the sulfide and forming the new C-N bond of the thiazepine ring. This regiospecific process is entropically driven and can be used to construct sterically hindered systems. acs.orgnih.gov The reaction is notable for being an environmentally friendly and economical method for preparing the seven-membered lactam core. acs.org
Role of Catalysts and Reagents in Reaction Selectivity and Yield
The choice of catalysts and reagents is paramount in directing the outcome, selectivity, and yield of synthetic routes toward Dibenzo[b,f] nih.govgoogle.comthiazepin-11(10H)-one.
Reducing Agents : In the reduction of nitroarenes, the combination of iron powder and ammonium chloride in water provides a mild and selective method for converting the nitro group to an amine without affecting other functional groups. sphinxsai.com This system is a cost-effective and environmentally safer alternative to more hazardous reagents. sphinxsai.com
Cyclization Agents : Polyphosphoric acid (PPA) is a common and effective reagent for promoting the intramolecular cyclization to form the thiazepine ring. It acts as both a strong acid catalyst and a dehydrating agent. sphinxsai.com In other procedures, acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to increase the rate of cyclization of aminobenzoic acid precursors. google.com
Bases : In the Smiles rearrangement, the choice of base is critical. Various inorganic bases are effective, with cesium carbonate (Cs₂CO₃) and lithium hydroxide (LiOH) often providing excellent results. acs.orgnih.gov The base deprotonates the thiol, generating the nucleophilic thiolate required to initiate the reaction sequence. acs.org
Metal-Free Conditions : A key advantage of the Smiles rearrangement is that it proceeds under metal-free conditions. nih.govacs.org This avoids the cost, toxicity, and potential for product contamination associated with transition metal catalysts, making it a highly attractive method from both an economic and environmental perspective. nih.govacs.org
Derivatization and Functionalization Strategies
The Dibenzo[b,f] nih.govgoogle.comthiazepin-11(10H)-one core is a versatile scaffold that can be readily derivatized to explore structure-activity relationships and develop new therapeutic agents. helyspecialitychemicals.com
A primary site for functionalization is the lactam carbonyl group at the 11-position. This can be achieved by first converting the lactam into a more reactive intermediate. For example, treatment of the parent compound with phosphorus oxychloride (POCl₃) transforms the lactam into the corresponding 11-chloro-dibenzo[b,f] nih.govgoogle.comthiazepine, an iminochloride. nih.gov This reactive intermediate can then undergo nucleophilic substitution with a variety of nucleophiles. Reaction with amines, such as diethylamine, allows for the introduction of different substituents at the 11-position, yielding compounds like dibenzo[b,f] nih.govgoogle.comthiazepin-11-yl-diethyl-amine. nih.gov
Another strategy involves modification of the aromatic rings. For syntheses starting with substituted precursors, such as those containing a nitro group, this group can be reduced to a primary amine. This amine can then be transformed into a wide range of amides through acylation with various carboxylic acids, providing a library of derivatized compounds for biological screening. researchgate.net These derivatization strategies enable the fine-tuning of the molecule's properties for various applications. helyspecialitychemicals.com
Synthesis of Substituted Dibenzo[b,f]benchchem.comnih.govthiazepin-11(10H)-one Analogues
The construction of the dibenzo[b,f] nih.govthiazepin-11(10H)-one core and its analogues can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, yield, and substrate scope.
One prominent and efficient method is the Smiles rearrangement. A facile, one-pot, metal-free process has been developed to produce a library of dibenzo[b,f] nih.govthiazepin-11(10H)-one analogues, achieving excellent isolated yields ranging from 70% to 92%. nih.gov This methodology represents an environmentally friendly and economical route to these seven-membered lactams. nih.gov
Intramolecular aromatic denitrocyclization offers a pathway to novel substituted analogues. researchgate.net This key step involves the cyclization of 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides in the presence of a base to form the tricyclic system with nitro group substituents. researchgate.net
The following table summarizes various synthetic methodologies for creating substituted analogues of Dibenzo[b,f] nih.govthiazepin-11(10H)-one.
| Synthetic Method | Key Precursors | Key Reagents/Conditions | Reported Yield | Reference |
| Smiles Rearrangement | Substituted 2-aminothiophenols and 2-halobenzoic acids | Base-mediated, metal-free | 70-92% | nih.gov |
| Reductive Cyclization | 2-nitro diphenyl sulfide | Fe powder, NH4Cl; Phenyl chloroformate; Polyphosphoric acid | 99% (cyclization step) | sphinxsai.com |
| One-Pot Synthesis | 1-chloro-2-nitrobenzene, Thiophenol | NaOH, Fe/NH4Cl, Phenyl chloroformate, PPA | 70% (overall) | tsijournals.com |
| Denitrocyclization | 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides | Various bases | Not specified | researchgate.net |
Introduction of Functional Groups at Specific Positions (e.g., 9-chloro-dibenzo[b,f]benchchem.comnih.govthiazepin-11(10H)-one)
The targeted introduction of functional groups onto the dibenzo[b,f] nih.govthiazepin-11(10H)-one scaffold is crucial for modulating its pharmacological properties. Functionalization can be achieved on the aromatic rings or at the 11-position.
A key strategy for introducing substituents onto the aromatic backbone is through the synthesis of precursors that already contain the desired functional groups. The denitrocyclization of 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides, for instance, yields dibenzo[b,f] nih.govthiazepin-11(10H)-ones with nitro groups at specific positions on one of the benzene (B151609) rings. researchgate.net These nitro groups serve as versatile handles for further chemical transformations. For example, reduction of the nitro group leads to the formation of a primary amine, which can then be converted into a wide range of amides via acylation with different carboxylic acids. researchgate.net This provides a powerful route to a variety of functionally diverse analogues.
While the synthesis of a 9-chloro derivative is a specific example of interest, the literature more commonly details functionalization at the 11-position. The ketone at position 11 can be transformed into other functional groups. For example, treatment of dibenzo[b,f] nih.govthiazepin-11(10H)-one with chlorinating agents like phosphorus oxychloride or a Vilsmeier reagent (prepared from di-(trichloromethyl)carbonate and DMF) converts the lactam into the corresponding 11-chloro-dibenzo[b,f] nih.govthiazepine. patsnap.comgoogle.com This chloro-derivative is a key intermediate that allows for subsequent nucleophilic substitution reactions to introduce various side chains, a critical step in the synthesis of many pharmacologically active compounds. google.com
Formation of Dibenzo[b,f]benchchem.comnih.govthiazepin-11(10H)-one 5,5-Dioxide and Other Oxidized Forms
Oxidation of the sulfur atom within the thiazepine ring provides another avenue for structural modification, leading to sulfoxide (B87167) (5-oxide) and sulfone (5,5-dioxide) derivatives. These oxidized forms can exhibit altered physicochemical properties and biological activities.
The synthesis of such oxidized derivatives has been specifically reported. A method for the preparation of 2-methoxy-dibenzo[b,f] nih.govthiazepin-11(10H)-one-5,5-dioxide has been detailed in the scientific literature, demonstrating a direct route to the sulfone form of a substituted analogue. tandfonline.com The formation of the 5,5-dioxide involves the oxidation of the sulfide, typically using strong oxidizing agents.
In addition to the dioxide, the mono-oxidized sulfoxide form, Dibenzo[b,f] nih.govthiazepin-11(10H)-one, 5-oxide, is also a known compound. clearsynth.comindiamart.com The formation of these oxidized species is relevant not only in synthetic chemistry but also in the context of metabolism, as the sulfur atom can be a site for enzymatic oxidation in vivo.
The table below lists the common oxidized forms of the parent compound.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Oxidation State of Sulfur | Reference |
| Dibenzo[b,f] nih.govthiazepin-11(10H)-one, 5-oxide | C13H9NO2S | 243.28 | Sulfoxide | indiamart.com |
| Dibenzo[b,f] nih.govthiazepin-11(10H)-one, 5,5-dioxide | C13H9NO3S | 259.28 | Sulfone | tandfonline.com |
Medicinal Chemistry and Pharmacological Research of Dibenzo B,f 1 2 Thiazepin 11 10h One Derivatives
Dibenzo[b,f]tsijournals.comchemimpex.comthiazepin-11(10H)-one as a Privileged Scaffold for Drug Discovery
The dibenzo[b,f] tsijournals.comchemimpex.comthiazepin-11(10H)-one core is a tricyclic lactam featuring a seven-membered thiazepine ring fused to two benzene (B151609) rings. This unique structure, particularly the thiazepine ring system, has established it as a "privileged scaffold" in medicinal chemistry. Privileged structures are molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity, making them valuable starting points for the design of novel therapeutic agents. nih.govnih.govnih.goveurekaselect.com The dibenzothiazepine skeleton, in particular, has demonstrated a broad spectrum of medical applications. nih.gov
Historical Context of Thiazepines in Pharmaceutical Development
The journey of drug discovery has evolved from ancient remedies derived from natural sources to the scientifically driven synthesis of new chemical entities in the late 19th and early 20th centuries. nih.govucdavis.edutwistbioscience.com The modern pharmaceutical industry, which emerged after World War I, has been built on the principles of systematic research and development. ucdavis.edupharmaphorum.com
Thiazepines, as a class of heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms, have carved out a significant niche in this history. wikipedia.org Their development is part of the broader narrative of heterocyclic chemistry's impact on medicine. The fusion of the thiazepine ring with benzene rings to form benzothiazepines and dibenzothiazepines has led to compounds with diverse pharmacological activities. wikipedia.org For instance, diltiazem, a benzothiazepine, is a well-known calcium channel blocker. wikipedia.org The dibenzothiazepine structure, which is the core of the compound of interest, has been a particularly fruitful area of research, leading to the development of important drugs.
Significance as a Key Intermediate in Drug Synthesis (e.g., Quetiapine)
Dibenzo[b,f] tsijournals.comchemimpex.comthiazepin-11(10H)-one is a critical intermediate in the synthesis of several pharmaceutical compounds, most notably the atypical antipsychotic drug, Quetiapine. tsijournals.comtsijournals.com Marketed under the trade name Seroquel, Quetiapine is used for the treatment of schizophrenia and bipolar disorder. sphinxsai.com The synthesis of Quetiapine heavily relies on the availability of the dibenzo[b,f] tsijournals.comchemimpex.comthiazepin-11(10H)-one backbone. tsijournals.comtsijournals.com
The conversion of this intermediate to Quetiapine typically involves a multi-step process. tsijournals.com Various synthetic routes have been developed to produce dibenzo[b,f] tsijournals.comchemimpex.comthiazepin-11(10H)-one efficiently and in high purity, which is crucial for its use in pharmaceutical manufacturing. tsijournals.comsphinxsai.com The importance of this intermediate has driven research into optimizing its synthesis to make it more economical and environmentally friendly. tsijournals.comgoogle.com
Table 1: Synthesis of Dibenzo[b,f] tsijournals.comchemimpex.comthiazepin-11(10H)-one
| Starting Material | Key Reagents | Final Product | Significance | Reference |
| 1-chloro-2-nitrobenzene (B146284) | Thiophenol, Iron powder, Ammonium (B1175870) chloride, Phenyl chloroformate, Polyphosphoric acid | Dibenzo[b,f] tsijournals.comchemimpex.comthiazepin-11(10H)-one | Key intermediate for Quetiapine synthesis. tsijournals.comtsijournals.com | tsijournals.comsphinxsai.com |
| 2-nitro-2'-carboxydiphenylsulfide | Methanol, Sulfuric acid | Methyl 2-(2-nitrophenylthio)benzoate | Intermediate step in a one-pot synthesis method. patsnap.com | patsnap.com |
| Dithiosalicylic acid | 1-chloro-2-nitrobenzene | 2-(2-nitrophenylsulfuryl)benzoic acid | An environmentally friendly approach using an aqueous solution. google.com | google.com |
Exploration of Biological Activities and Therapeutic Potential
The dibenzo[b,f] tsijournals.comchemimpex.comthiazepine scaffold is not only a crucial synthetic intermediate but also a source of derivatives with a wide range of biological activities. nih.gov Research has shown that compounds derived from this structure possess potential therapeutic applications in various areas of medicine.
Neuropharmacological Applications
The primary therapeutic value of dibenzo[b,f] tsijournals.comchemimpex.comthiazepin-11(10H)-one derivatives lies in their applications in neuropharmacology. chemimpex.com These compounds have been extensively investigated for their effects on the central nervous system.
Derivatives of dibenzo[b,f] tsijournals.comchemimpex.comthiazepine are well-known for their antipsychotic properties, with Quetiapine being the most prominent example. sphinxsai.com These compounds are classified as atypical antipsychotics, which are often associated with a lower incidence of certain side effects compared to older, typical antipsychotic medications. sphinxsai.com The dibenzothiazepine nucleus is a key feature contributing to this pharmacological profile. nih.govsphinxsai.com
In addition to their use in treating psychosis, derivatives of this scaffold have also shown potential as antidepressants. nih.govsphinxsai.comnih.gov Research has explored the synthesis of new dibenzothiazepine derivatives with the aim of developing novel antidepressant agents. nih.gov
The neuropharmacological effects of dibenzo[b,f] tsijournals.comchemimpex.comthiazepin-11(10H)-one derivatives are attributed to their interaction with various neurotransmitter systems in the brain, particularly the serotonin (B10506) and dopamine (B1211576) systems. nih.gov Quetiapine, for instance, acts as an antagonist at multiple neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors. patsnap.com
The ability of these compounds to modulate dopaminergic and serotonergic pathways is a key aspect of their therapeutic action. nih.govnih.gov The interaction with these systems is complex and can vary depending on the specific chemical modifications made to the dibenzothiazepine scaffold. This allows for the fine-tuning of the pharmacological profile to achieve desired therapeutic effects.
Table 2: Neuropharmacological Profile of Dibenzo[b,f] tsijournals.comchemimpex.comthiazepine Derivatives
| Derivative Class | Primary Activity | Mechanism of Action | Therapeutic Potential | Reference |
| 11-piperazinyl-dibenzo[b,f] tsijournals.comchemimpex.comthiazepines (e.g., Quetiapine) | Atypical Antipsychotic | Antagonism of dopamine D2 and serotonin 5-HT2A receptors. patsnap.com | Schizophrenia, Bipolar Disorder. sphinxsai.com | sphinxsai.compatsnap.com |
| 11-[(aminoalkyl)carbonyl] derivatives of 6,11-dihydrodibenzo[c,f] tsijournals.comsphinxsai.comthiadiazepine 5,5-dioxide | Antidepressant | Antagonism of apomorphine-induced hypothermia. nih.gov | Depression. nih.gov | nih.gov |
| 11-aminoalkylated dibenz[b,f]-1,4-thiazepines | Neuroleptic, Tranquilizer, Analgesic, Antidepressant | Attenuating effect on the central nervous system. google.com | Various CNS disorders. google.com | google.com |
Cognitive Enhancement and Anxiolytic Effects
Some derivatives of the dibenzo[b,f] researchgate.netunibuc.rothiazepin-11(10H)-one scaffold have been investigated for their potential to improve cognitive functions and to alleviate anxiety. Nootropics, often referred to as "smart drugs," are substances that may enhance cognitive functions like memory, creativity, and motivation. nih.gov While research into dibenzo[b,f] researchgate.netunibuc.rothiazepin-11(10H)-one derivatives for these specific effects is not as extensive as for other therapeutic areas, some related compounds have shown relevant activities. For instance, certain benzodiazepine (B76468) derivatives, which share some structural similarities, are well-known for their anxiolytic (anti-anxiety) properties. webmd.comnih.gov These drugs typically work by modulating the gamma-aminobutyric acid (GABA) system in the brain, which leads to a calming effect. webmd.com
One notable compound related to this scaffold is Quetiapine, a dibenzothiazepine derivative, which is used as an atypical antipsychotic. nih.gov While its primary use is not for cognitive enhancement, it is prescribed for conditions that involve cognitive deficits. nih.gov The exploration of derivatives of dibenzo[b,f] researchgate.netunibuc.rothiazepin-11(10H)-one for cognitive enhancement is an emerging area of interest. nih.govnih.gov
Other Therapeutic Avenues
The versatile dibenzo[b,f] researchgate.netunibuc.rothiazepin-11(10H)-one scaffold has been the basis for the exploration of various other therapeutic applications.
HIV Inhibition
Research has shown that certain derivatives of related heterocyclic systems, such as benzodiazepines, exhibit anti-HIV activity. For example, TIBO (4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] researchgate.netunibuc.robenzodiazepin-2(1H)-one) derivatives have been found to inhibit the replication of HIV-1 by targeting the reverse transcriptase enzyme. nih.gov Another benzodiazepine, Ro5-3335, has been shown to inhibit the activity of the HIV-1 Tat protein and can synergize with other agents to reactivate latent HIV-1. nih.gov This suggests that the broader class of dibenzo-fused heterocyclic compounds, including dibenzo[b,f] researchgate.netunibuc.rothiazepin-11(10H)-one derivatives, could be a promising area for the development of new anti-HIV agents. frontiersin.org
Leukotriene Antagonism
Leukotrienes are inflammatory mediators that play a key role in conditions like asthma and allergic rhinitis. nih.govdermnetnz.org Leukotriene receptor antagonists, such as montelukast (B128269) and zafirlukast, work by blocking the action of cysteinyl leukotrienes at their receptors, thereby reducing inflammation and bronchoconstriction. dermnetnz.orgwikipedia.orgclevelandclinic.org While specific research on dibenzo[b,f] researchgate.netunibuc.rothiazepin-11(10H)-one derivatives as leukotriene antagonists is limited, the structural features of this scaffold could potentially be adapted to target leukotriene receptors. drugbank.com
Calcium Channel Modulation
Calcium channel blockers are a class of drugs used to treat various cardiovascular conditions by regulating the influx of calcium into cells. mdpi.comdrugbank.com Some of these drugs, like nimodipine (B1678889) and isradipine, are being investigated for their potential in neuropsychiatric disorders. mdpi.com The mechanism of action involves the modulation of calcium channels, which can be influenced by various factors, including beta-adrenergic agents. nih.gov The dibenzo[b,f] researchgate.netunibuc.rothiazepin-11(10H)-one scaffold, with its tricyclic structure, presents a framework that could be modified to interact with calcium channels, although direct research in this area is not yet established.
Antimicrobial, Antibacterial, and Antifungal Properties
Several studies have highlighted the antimicrobial potential of dibenzo[b,f] researchgate.netunibuc.rothiazepine derivatives. For instance, newly synthesized derivatives with substitutions at the C-11 position have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, derivatives containing imidazole, 2-methyl imidazole, and pyrrolidine (B122466) have shown significant antibacterial effects. researchgate.net
Another study focused on chalcone (B49325) and phenylpyrimidine derivatives bearing the dibenzo[b,f] researchgate.netunibuc.rothiazepine moiety. These compounds were screened for their antimicrobial activity and showed promising results. researchgate.net Furthermore, research into O-acyloximino-dibenzo[b,e]thiepins, which are structurally related, has also revealed broad-spectrum antimicrobial activity against various bacterial and fungal strains. unibuc.roresearchgate.net Some benzoxazepine derivatives, which share a similar heterocyclic core, have also been evaluated for their antimicrobial effects, with some compounds showing activity against certain bacterial pathogens. scielo.br
Anti-Epileptic and Anticonvulsant Effects
The dibenzo[b,f] researchgate.netunibuc.rothiazepine scaffold is related to several compounds with known anti-epileptic and anticonvulsant properties. For example, carbamazepine, an iminodibenzyl (B195756) derivative, is a widely used anti-seizure medication for focal seizures. nih.govepilepsy.com Oxcarbazepine, a related compound, is also indicated for the treatment of partial seizures. nih.gov While these are not direct derivatives of dibenzo[b,f] researchgate.netunibuc.rothiazepin-11(10H)-one, their structural similarity suggests that this scaffold could be a valuable starting point for the development of new anti-epileptic drugs. Benzodiazepines, another class of related compounds, are also used in the management of certain types of seizures. medscape.com
Anticancer and Antithrombotic Properties
The dibenzo[b,f] chemimpex.comthiazepine scaffold has been identified as a promising framework for the development of novel anticancer agents. chemimpex.com While research into direct derivatives of dibenzo[b,f] chemimpex.comthiazepin-11(10H)-one is ongoing, studies on closely related azepine and diazepinone analogs have demonstrated significant antiproliferative and apoptosis-inducing effects.
For instance, a series of 5H-dibenzo[b,e] chemimpex.comdiazepin-11(10H)-one derivatives, which are structurally similar, were evaluated for their activity against five human cancer cell lines. One compound, in particular, showed potent tumor growth inhibition with IC50 values ranging from 0.71 to 7.29 μM. nih.gov This derivative was found to arrest lung (A549) and breast (MDAMB-231) cancer cells in the G2/M phase of the cell cycle and induce apoptosis, a form of programmed cell death. nih.gov The mechanism of action was linked to the disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS). nih.gov
Similarly, novel dibenzo[b,f]azepine derivatives tethered with isoxazoline (B3343090) have been synthesized and tested. One such compound inhibited the proliferation of murine osteosarcoma (LM8G7) and human ovarian cancer (OVSAHO) cells with IC50 values of 15 μM and 24 μM, respectively. nih.gov
| Derivative Type | Cell Line | Activity | IC50 Value |
| Dibenzo[b,e] chemimpex.comdiazepin-11-one Derivative (9a) | Various Human Cancer Lines | Potent Growth Inhibition | 0.71 - 7.29 μM |
| Dibenzo[b,f]azepine-Isoxazoline Derivative (4g) | Murine Osteosarcoma (LM8G7) | Anti-proliferative | 15 μM |
| Dibenzo[b,f]azepine-Isoxazoline Derivative (4g) | Human Ovarian Cancer (OVSAHO) | Anti-proliferative | 24 μM |
Data sourced from studies on structurally related dibenzodiazepinone and dibenzoazepine derivatives.
Information regarding the specific antithrombotic properties of Dibenzo[b,f] chemimpex.comthiazepin-11(10H)-one derivatives is not extensively detailed in the currently available research.
Antioxidant and Anti-inflammatory Effects
While specific studies focusing solely on the antioxidant and anti-inflammatory effects of Dibenzo[b,f] chemimpex.comthiazepin-11(10H)-one derivatives are limited, the potential for such activities can be inferred from related compounds. Dibenzoazepine-based molecules, for example, have been reported to exhibit antioxidant activity. nih.gov
The general mechanism of antioxidant action involves the donation of an electron or hydrogen atom to neutralize unstable free radicals, such as reactive oxygen species (ROS). Compounds with phenolic hydroxyl groups or certain nitrogen-containing functional groups are often effective antioxidants. The anti-inflammatory activity of compounds is frequently linked to their ability to inhibit pro-inflammatory enzymes or cytokines. The dibenzothiazepine scaffold, with its nitrogen and sulfur heteroatoms and capacity for diverse substitutions, offers possibilities for designing derivatives with these properties.
Structure-Activity Relationship (SAR) Studies
Impact of Substitutions on Pharmacological Profiles
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to the dibenzo[b,f] chemimpex.comthiazepin-11(10H)-one core influence its biological activity. The parent compound itself is a key intermediate in the synthesis of Quetiapine, a widely used atypical antipsychotic. sphinxsai.com This highlights the profound impact of substitutions at the 11-position.
By replacing the carbonyl oxygen at position 11 with a piperazine-containing side chain, the pharmacological profile is dramatically shifted towards potent antipsychotic activity, effective in treating schizophrenia and bipolar disorder. sphinxsai.comtsijournals.com Other derivatives, such as Clotiapine, which features a chlorine substituent on one of the benzene rings and a piperazinyl group at the 11-position, exhibit strong anti-hallucinatory and anti-agitation effects. sphinxsai.com These examples underscore how specific substitutions on the tricyclic system are crucial in defining the ultimate pharmacological profile, leading to drugs with distinct therapeutic applications, from antipsychotic and antidepressant to antihistaminic effects. nih.govsphinxsai.com
| Compound Name | Key Structural Feature | Primary Pharmacological Profile |
| Dibenzo[b,f] chemimpex.comthiazepin-11(10H)-one | Core scaffold with carbonyl group | Synthetic Intermediate |
| Quetiapine | Piperazinyl-ethoxy-ethanol side chain at position 11 | Atypical Antipsychotic |
| Clotiapine | Chlorine substituent and piperazinyl side chain | Antipsychotic, Anti-hallucinatory |
Conformational Analysis and Receptor Binding
The dihedral angle between the two benzene rings is a key parameter of this conformation. nih.gov This specific geometry is believed to be crucial for fitting into the binding pockets of target receptors, such as dopamine and serotonin receptors for antipsychotic derivatives. The boat conformation facilitates interactions with aromatic amino acid residues within these receptor sites. Understanding this bioactive conformation through techniques like X-ray crystallography and NMR spectroscopy is essential for designing new derivatives with enhanced affinity and selectivity for their intended targets.
Optimization Strategies for Improved Efficacy and Reduced Side Effects
A primary goal in the medicinal chemistry of dibenzo[b,f] chemimpex.comthiazepin-11(10H)-one derivatives is the optimization of the lead compounds to enhance therapeutic efficacy while minimizing unwanted side effects. sphinxsai.com Early antipsychotic medications were often associated with significant side effects, including movement disorders like pseudo-parkinsonism and tardive dyskinesia. sphinxsai.com
The development of atypical antipsychotics, such as Quetiapine, from the dibenzothiazepine scaffold is a prime example of successful optimization. sphinxsai.com The strategic addition of a specific side chain at the 11-position resulted in a compound with a broader spectrum of activity and a more favorable side-effect profile. Optimization strategies involve systematically modifying the scaffold, for example, by adding different substituents to the benzene rings or altering the side chain at the active position. The goal is to fine-tune the compound's interaction with multiple neurotransmitter receptors to achieve the desired therapeutic effect with better tolerability.
Pharmacokinetic and Pharmacodynamic Investigations (General principles applied to novel derivatives)
Once a novel derivative of dibenzo[b,f] chemimpex.comthiazepin-11(10H)-one shows promising activity in initial screenings, it must undergo thorough pharmacokinetic and pharmacodynamic investigations. These studies are crucial for determining its potential as a viable drug candidate.
Pharmacokinetics (PK) describes what the body does to the drug. It involves the study of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME). For any new derivative, researchers investigate how well it is absorbed into the bloodstream, where it distributes within the body, how it is chemically altered (metabolized) by enzymes, and how it is ultimately eliminated.
Pharmacodynamics (PD) describes what the drug does to the body. This involves studying the biochemical and physiological effects of the drug and its mechanism of action. For a new antipsychotic derivative, for example, pharmacodynamic studies would measure its binding affinity to various dopamine and serotonin receptor subtypes and quantify its effect on neurotransmitter levels in the brain.
The interplay between PK and PD determines the onset, intensity, and duration of a drug's effect. For novel dibenzo[b,f] chemimpex.comthiazepin-11(10H)-one derivatives, these investigations are essential to establish a profile that predicts its behavior and effectiveness in a clinical setting.
In vitro and In vivo Experimental Designs
The pharmacological evaluation of derivatives based on the Dibenzo[b,f] drugbank.compsychopharmacologyinstitute.comthiazepin-11(10H)-one scaffold employs a range of in vitro and in vivo experimental designs to characterize their biological activity. These studies are crucial for identifying lead compounds and understanding their mechanisms of action across various therapeutic areas, including neuropsychiatry and oncology.
In vitro Experimental Designs
In vitro assays are fundamental for the initial screening and mechanistic study of novel dibenzothiazepine derivatives. These methods allow for high-throughput evaluation of compound interactions with specific molecular targets in a controlled environment.
Receptor and Transporter Binding Assays: A primary focus for neuropsychiatric applications is the assessment of a compound's affinity for key receptors and neurotransmitter transporters. For instance, derivatives are evaluated for their ability to inhibit the binding of radioligands to dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporters to determine their potential as antidepressants or multimodal antipsychotics. nih.gov Similarly, binding assays for dopamine (e.g., D2) and serotonin (e.g., 5-HT2A) receptors are standard for profiling antipsychotic potential. mdpi.comslideshare.net The agonistic or antagonistic activity at opioid receptors, such as the µ-opioid receptor (MOR) and κ-opioid receptor (KOR), is also investigated, particularly for developing agents with potential analgesic properties. nih.gov
Antiproliferative and Cytotoxicity Assays: The anticancer potential of these derivatives is frequently investigated using a panel of human cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and proliferation. For example, novel N-(1-(4-(dibenzo[b,f] drugbank.compsychopharmacologyinstitute.comthiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl) derivatives have been evaluated in vitro against human colon cancer (HCT-116, SW620) and hepatocellular carcinoma (Hun7) cell lines. Further mechanistic studies on promising compounds may include cell cycle analysis by flow cytometry to detect cell cycle arrest (e.g., at the G2/M phase), Hoechst staining to identify apoptosis-induced morphological changes, and measurement of mitochondrial membrane potential (ΔΨm) and reactive oxygen species (ROS) levels to elucidate the pathways of cell death.
Enzyme Inhibition Assays: Specific derivatives are tested for their ability to inhibit various enzymes. For example, compounds have been designed and evaluated as inhibitors of histone deacetylases (HDACs) or kinases like B-RAF and C-RAF, which are implicated in cancer progression. elsevierpure.com
The following table summarizes common in vitro assays used for this class of compounds.
Table 1: Examples of In Vitro Experimental Designs for Dibenzo[b,f] drugbank.compsychopharmacologyinstitute.comthiazepin-11(10H)-one Derivatives| Assay Type | Target/Model | Purpose | Example Findings |
|---|---|---|---|
| Neurotransmitter Transporter Inhibition | hSERT, hNET, hDAT | To assess potential antidepressant or multimodal activity. | A hybrid compound (17) showed potent inhibitory activity with IC50 values of 70 nM at hSERT and 154 nM at hNET. nih.gov |
| Opioid Receptor Agonism | Human µ-opioid receptor (hMOR) | To evaluate potential analgesic or antidepressant effects. | A derivative (17) showed partial agonism at the hMOR with an EC50 value of 384 nM. nih.gov |
| Antiproliferative Assay (MTT) | Human cancer cell lines (e.g., HCT-116, A549, MDAMB-231) | To screen for anticancer activity. | Certain dibenzodiazepinone-triazole scaffolds exhibited potent tumor growth inhibition with IC50 values in the micromolar range. |
| Cell Cycle Analysis | Lung (A549) and breast (MDAMB-231) cancer cells | To determine the mechanism of antiproliferative action. | A lead compound arrested cancer cells in the G2/M phase of the cell cycle. |
| Kinase Inhibition | B-RAF, C-RAF kinases | To identify specific molecular targets in cancer pathways. | A derivative (8u) showed inhibitory effects on V600E-B-RAF (IC50 = 39.9 nM) and C-RAF (IC50 = 19.0 nM). elsevierpure.com |
In vivo Experimental Designs
Models for Antipsychotic Activity: Rodent models are extensively used to predict antipsychotic efficacy. The haloperidol-induced catalepsy test is a classic model where the ability of a test compound to reduce the cataleptic state induced by a typical antipsychotic suggests an atypical profile. Another common model involves observing the reduction of lithium-induced head twitches. For example, a synthesized derivative, SSP-9, was shown to significantly reduce the number of head twitches in mice, demonstrating notable antipsychotic potential when compared to the standard drug clozapine (B1669256).
Models for Neurological and Cognitive Effects: The potential of derivatives to treat neuropathic pain can be evaluated in models like the spinal nerve ligation (SNL) model in rats, where the compound's ability to increase the paw withdrawal threshold indicates an antiallodynic effect. nih.gov Animal models are also employed to assess improvements in cognitive function or reductions in anxiety-like behaviors.
Pharmacokinetic and Receptor Occupancy Studies: To understand how a drug is absorbed, distributed, metabolized, and excreted, pharmacokinetic studies are performed. These can involve administering radiolabeled compounds (e.g., with Carbon-14) to track their disposition. Advanced imaging techniques like Positron Emission Tomography (PET) using specific radioligands in non-human primates (e.g., baboons) can be used to determine the in vivo binding and occupancy of the drug at specific brain receptors, such as dopamine D2 and D3 receptors. scilit.com
The table below provides examples of in vivo models.
Table 2: Examples of In Vivo Experimental Designs for Dibenzo[b,f] drugbank.compsychopharmacologyinstitute.comthiazepin-11(10H)-one Derivatives| Model Type | Animal Model | Purpose | Example Findings |
|---|---|---|---|
| Lithium-Induced Head Twitch | Mouse | To evaluate potential atypical antipsychotic activity. | Derivative SSP-9 reduced head twitches to 14.8±0.8602, compared to 40.2±1.655 in the control group. |
| Haloperidol-Induced Catalepsy | Rodent | To screen for antipsychotic effects and predict extrapyramidal side effect liability. | Atypical antipsychotics are expected to show low cataleptic potential in this model. |
| Spinal Nerve Ligation (SNL) | Rat | To assess efficacy in a neuropathic pain model. | Intrathecal administration of compound 17 significantly reduced allodynia. nih.gov |
| PET Receptor Occupancy | Baboon | To measure binding to specific brain receptors in vivo. | Acute doses of antipsychotics like clozapine and haloperidol (B65202) were shown to bind to D3 receptors. scilit.com |
Metabolic Pathways of Dibenzo[b,f]drugbank.compsychopharmacologyinstitute.comthiazepin-11(10H)-one Derivatives
The metabolic fate of Dibenzo[b,f] drugbank.compsychopharmacologyinstitute.comthiazepin-11(10H)-one derivatives is a critical aspect of their pharmacological profile, influencing their efficacy, duration of action, and potential for drug-drug interactions. The metabolism of Quetiapine, a prominent antipsychotic drug derived from this scaffold, has been extensively studied and serves as a representative model for this class of compounds. tsijournals.comsphinxsai.com
Metabolism occurs predominantly in the liver, where the parent compounds undergo extensive biotransformation before excretion. nih.govmdpi.com Less than 5% of an administered dose of Quetiapine is excreted unchanged, with approximately 73% of the metabolites found in urine and 21% in feces. nih.govmdpi.com
The primary metabolic reactions are mediated by the cytochrome P450 (CYP) enzyme system. mdpi.comsantaclaracounty.gov
Primary Metabolic Pathways:
Sulfoxidation: The major metabolic pathway for Quetiapine involves the oxidation of the sulfur atom in the thiazepine ring to form an inactive sulfoxide (B87167) metabolite. drugbank.comsantaclaracounty.gov This reaction is primarily catalyzed by CYP3A4 . drugbank.comnih.gov
Oxidation (N-dealkylation): Another significant pathway is the removal of the side chain via N-dealkylation, which is also mediated mainly by CYP3A4 . santaclaracounty.govnih.gov This process yields the major active metabolite, N-desalkylquetiapine (also known as norquetiapine). mdpi.comnih.gov This metabolite is pharmacologically active and is believed to contribute significantly to Quetiapine's antidepressant effects. nih.gov
Oxidation (Hydroxylation): A lesser pathway involves the direct hydroxylation of the dibenzothiazepine ring system to form metabolites like 7-hydroxy quetiapine. This reaction is catalyzed by CYP2D6 . mdpi.com
Metabolism of the Active Metabolite (N-desalkylquetiapine): The active metabolite, N-desalkylquetiapine, is further metabolized by both CYP3A4 and CYP2D6 . nih.gov
CYP2D6 exclusively metabolizes N-desalkylquetiapine to 7-hydroxy-N-desalkylquetiapine , which is also pharmacologically active. drugbank.comnih.gov
Both CYP3A4 and CYP2D6 can convert N-desalkylquetiapine to N-desalkylquetiapine sulfoxide and other metabolites. nih.gov
Advanced Research Applications and Future Directions
Computational Chemistry and Drug Design
The dibenzothiazepine scaffold is considered a "privileged structure," capable of interacting with multiple receptor types. researchgate.netnih.gov This characteristic makes it a valuable candidate for computational studies aimed at designing new therapeutic agents.
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of Dibenzo[b,f] chemimpex.comthiazepin-11(10H)-one and its derivatives. These computational methods provide insights into the molecule's structure-property relationships. researchgate.net For example, understanding the flexure angle of the diazepine (B8756704) ring in analogous compounds has helped explain differences in biological activity, such as calcium channel antagonism.
In silico Screening for Novel Dibenzo[b,f]benchchem.comchemimpex.comthiazepin-11(10H)-one Derivatives
In silico screening methods are utilized to explore the therapeutic potential of novel derivatives of the Dibenzo[b,f] chemimpex.comthiazepin-11(10H)-one scaffold. This computational approach allows for the rapid assessment of large libraries of virtual compounds for their potential biological activities, including antimicrobial and anticancer properties. chemimpex.com This facilitates the identification of promising candidates for further synthesis and experimental testing. chemimpex.com A facile and efficient method for creating a small library of these derivatives has been developed via Smiles rearrangement, yielding compounds with excellent isolated yields under metal-free conditions. nih.gov
Applications in Materials Science
The distinct chemical properties of Dibenzo[b,f] chemimpex.comthiazepin-11(10H)-one also make it a compound of interest in materials science. chemimpex.com
Exploration of Dibenzo[b,f]benchchem.comchemimpex.comthiazepin-11(10H)-one in Polymer and Coating Development
Dibenzo[b,f] chemimpex.comthiazepin-11(10H)-one is being investigated for its use in creating advanced materials, including polymers and coatings. chemimpex.com Its structural stability and reactivity profile are advantageous for developing materials with specific, desirable properties for applications in electronics and protective coatings.
Investigations into Thermal and Mechanical Characteristics of Derived Materials
Research in materials science includes the study of the thermal and mechanical characteristics of materials derived from Dibenzo[b,f] chemimpex.comthiazepin-11(10H)-one. chemimpex.com The inherent properties of the core structure are being explored to develop materials that meet specific performance requirements. chemimpex.com
Development of Novel Research Tools and Probes
The intrinsic properties of the dibenzo[b,f] nih.govresearchgate.netthiazepin-11(10H)-one core make it an ideal starting point for the creation of sophisticated research tools. These tools are instrumental in dissecting complex biological pathways and validating novel drug targets.
Synthesis of Labeled Dibenzo[b,f]nih.govresearchgate.netthiazepin-11(10H)-one Analogs for Biochemical Assays
The synthesis of labeled analogs of dibenzo[b,f] nih.govresearchgate.netthiazepin-11(10H)-one is crucial for their use in biochemical assays. These labeled compounds, often incorporating radioactive or fluorescent tags, enable researchers to track the molecule's interaction with biological systems, aiding in pharmacokinetic studies and receptor binding assays. For instance, derivatives of this scaffold are utilized in the development of treatments for mental health disorders by studying their impact on neurotransmitter systems.
The synthesis process for these labeled analogs often starts with the commercially available dibenzo[b,f] nih.govresearchgate.netthiazepin-11(10H)-one lactam. nih.gov A common method involves converting the lactam to an iminochloride, which then serves as a reactive intermediate for attaching various functional groups, including those bearing labels. nih.gov
Table 1: Examples of Labeled Dibenzo[b,f] nih.govresearchgate.netthiazepin-11(10H)-one Analogs and Their Applications
| Labeled Analog Type | Label | Application | Reference |
| Radiolabeled | Carbon-14 | Pharmacokinetic studies | |
| Fluorescently Labeled | --- | Receptor binding and imaging |
Further research is needed to fully populate the data on specific fluorescently labeled analogs and their direct applications.
Utilization in Chemical Biology for Target Validation
Dibenzo[b,f] nih.govresearchgate.netthiazepin-11(10H)-one and its derivatives are valuable tools in chemical biology for the identification and validation of new therapeutic targets. nih.gov By systematically modifying the core structure, chemists can create libraries of compounds with varying affinities for different biological targets. nih.gov These libraries can then be screened to identify molecules that modulate the activity of a specific protein or pathway of interest. This approach has been instrumental in the discovery of multifunctional compounds with potential applications in treating complex conditions like neuropathic pain. nih.gov The dibenzothiazepine skeleton is recognized as a "privileged structure," capable of providing high-affinity ligands for multiple receptors. nih.gov
Emerging Research Areas
The synthesis of dibenzo[b,f] nih.govresearchgate.netthiazepin-11(10H)-one and its derivatives is an evolving field, with a growing emphasis on sustainability, efficiency, and the creation of structurally diverse molecules.
Green Chemistry Approaches in Synthesis
Traditional methods for synthesizing dibenzo[b,f] nih.govresearchgate.netthiazepin-11(10H)-one have often involved harsh reagents, high temperatures, and the generation of significant waste. tsijournals.comgoogle.com In response, researchers are actively developing more environmentally friendly "green" synthetic routes. These approaches prioritize the use of less hazardous solvents, milder reaction conditions, and catalytic methods to improve efficiency and reduce environmental impact.
One notable green approach involves a one-pot synthesis starting from 1-chloro-2-nitrobenzene (B146284), which proceeds through five in-situ steps to yield the final product in high yield and purity. tsijournals.comtsijournals.com This method minimizes the isolation of intermediates and the repeated exchange of solvents, offering both ecological and economic advantages. tsijournals.com Another strategy focuses on minimizing the use of organic solvents by conducting key reaction steps, such as the reaction of dithiosalicylic acid with 1-chloro-2-nitrobenzene, in a basic aqueous solution. google.com The subsequent cyclization can then be performed directly without the need for carboxylic acid activation, further streamlining the process. google.com The use of iron powder and ammonium (B1175870) chloride in an aqueous solution for the reduction of a nitro group intermediate also represents a more environmentally benign alternative to other reducing agents. sphinxsai.com
Microwave-assisted organic synthesis (MAOS) is another green technique being explored, as it can significantly reduce reaction times and improve yields. nih.gov While specific applications to dibenzo[b,f] nih.govresearchgate.netthiazepin-11(10H)-one are still emerging, the success of MAOS in synthesizing related heterocyclic structures like benzodiazepines and quinazolinones suggests its potential in this area. nih.govnih.gov
Table 2: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional Synthesis | Green Synthesis | References |
| Solvents | Often hazardous organic solvents | Water, reduced solvent use | google.comsphinxsai.com |
| Reagents | Strong acids (e.g., polyphosphoric acid), hazardous chemicals (e.g., triphosgene) | Milder bases, recyclable catalysts, less toxic reducing agents (e.g., iron powder) | google.comsphinxsai.comgoogle.com |
| Reaction Conditions | High temperatures | Milder temperatures, microwave irradiation | tsijournals.comnih.gov |
| Efficiency | Multi-step with intermediate isolation | One-pot synthesis, fewer steps | tsijournals.comtsijournals.com |
| Waste | Significant waste generation | Reduced waste | tsijournals.comsphinxsai.com |
Asymmetric Synthesis of Chiral Dibenzo[b,f]nih.govresearchgate.netthiazepin-11(10H)-one Derivatives
The synthesis of chiral, or enantiomerically pure, derivatives of dibenzo[b,f] nih.govresearchgate.netthiazepin-11(10H)-one is a significant area of research. Chirality is a critical factor in drug design, as different enantiomers of a molecule can have vastly different biological activities and metabolic profiles. The development of asymmetric synthetic methods allows for the selective production of a single, desired enantiomer.
While the asymmetric synthesis of benzo-fused seven-membered heterocycles has traditionally relied on transition metal catalysts or chiral phosphoric acids, new methods are being explored. researchgate.net For instance, the synthesis of individual enantiomers of related compounds has been achieved through modifications of previously reported methods. researchgate.net The development of novel chiral catalysts and synthetic strategies is crucial for accessing a wider range of enantiomerically pure dibenzo[b,f] nih.govresearchgate.netthiazepin-11(10H)-one derivatives for biological evaluation.
Combinatorial Chemistry and Library Synthesis for Bioactivity Screening
Combinatorial chemistry has emerged as a powerful tool for accelerating the discovery of new bioactive molecules. This approach involves the rapid synthesis of large, diverse collections, or "libraries," of related compounds. nih.gov These libraries can then be subjected to high-throughput screening to identify "hits" with desired biological activities.
A facile and efficient method for the synthesis of a small library of dibenzo[b,f] nih.govresearchgate.netthiazepin-11(10H)-ones has been developed utilizing a Smiles rearrangement. nih.gov This one-pot, metal-free process provides excellent yields (70-92%) and is environmentally friendly. nih.gov The ability to generate such libraries allows for the systematic exploration of the structure-activity relationships of the dibenzo[b,f] nih.govresearchgate.netthiazepin-11(10H)-one scaffold, paving the way for the discovery of novel therapeutic agents. nih.gov The synthesis of pyrrole-fused dibenzothiazepine derivatives through isocyanide-based multicomponent reactions further exemplifies the application of library synthesis to create diverse and bioactive scaffolds under mild and environmentally friendly conditions. nih.gov
Challenges and Opportunities in Dibenzo[b,f]sphinxsai.commdpi.comthiazepin-11(10H)-one Research
Addressing Synthetic Complexities and Scalability for Industrial Production
The industrial-scale synthesis of Dibenzo[b,f] sphinxsai.commdpi.comthiazepin-11(10H)-one is not without its hurdles. Many existing synthetic routes involve multiple steps, the isolation of intermediates, and frequent solvent changes, which are disadvantageous from both an economic and ecological standpoint. tsijournals.com Common challenges include low yields, the need for high reaction temperatures, and the use of hazardous materials, all of which can impede large-scale production. tsijournals.com
For instance, one established method involves the reaction of 2-aminodiphenylsulfide with phenylchloroformate, followed by intramolecular cyclization using polyphosphoric acid. patsnap.com While this can produce high yields, it also generates significant phenol (B47542) waste, posing environmental concerns unsuitable for industrial manufacturing. patsnap.com Another approach utilizing triphosgene (B27547), while improving yield, introduces a highly toxic reagent, severely restricting its industrial application. patsnap.com
The table below summarizes some of the synthetic challenges and the proposed solutions:
| Synthetic Challenge | Traditional Method | Improved/Alternative Method | Key Advantages of Alternative |
| Use of Hazardous Reagents | Use of phosgene (B1210022) or triphosgene for cyclization. patsnap.comgoogle.com | One-pot synthesis from 1-chloro-2-nitrobenzene; Use of iron powder and ammonium chloride for reduction. sphinxsai.comtsijournals.com | Avoids highly toxic reagents, enhancing safety and industrial applicability. sphinxsai.comtsijournals.com |
| Multi-step Processes | Isolation of intermediates and repeated solvent exchange. tsijournals.com | One-pot synthesis with in-situ steps. tsijournals.com | Reduces reaction time, solvent consumption, and waste. sphinxsai.comtsijournals.com |
| Low Yields | Some reported schemes suffer from low overall yields. tsijournals.com | Optimized one-pot synthesis achieving 70% overall yield. tsijournals.com | Increased efficiency and cost-effectiveness. tsijournals.com |
| High Temperatures | Many routes require high reflux temperatures. tsijournals.com | Ambient temperature reactions in some improved protocols. sphinxsai.com | Lower energy consumption and potentially fewer side reactions. sphinxsai.com |
Minimizing Environmental Impact of Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. A primary concern in the production of Dibenzo[b,f] sphinxsai.commdpi.comthiazepin-11(10H)-one is the environmental impact of the synthetic routes. Traditional methods often employ hazardous solvents and reagents, and generate significant waste. patsnap.comgoogle.com
For example, the use of polyphosphoric acid as a solvent for cyclization results in large amounts of acidic wastewater. google.com Similarly, reactions conducted entirely in organic solvents contribute to environmental pollution. google.com Efforts to develop more environmentally friendly processes have focused on minimizing the use of organic solvents and employing safer reagents.
One promising approach involves reacting dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution, followed by nitro group reduction in water or an alcohol solvent with a heterogeneous metal catalyst. google.com This method significantly reduces the reliance on organic solvents, making it more economical and eco-friendly. google.com The direct cyclization of the resulting intermediate without the need for activating the carboxylic acid further enhances its efficiency. google.com
Another green approach is the use of a one-pot synthesis which, by its nature, reduces solvent usage and waste generation compared to multi-step processes with intermediate isolations. tsijournals.com The development of synthetic methods that utilize water as a solvent is a key goal in green chemistry, as it is non-toxic and readily available. nih.gov The use of recyclable catalysts is another area of exploration to improve the sustainability of chemical processes. mdpi.com
The following table outlines some of the environmental issues and the green chemistry solutions being explored:
| Environmental Issue | Contributing Factor in Traditional Synthesis | Green Chemistry Approach | Environmental Benefit |
| Acidic Wastewater | Use of polyphosphoric acid as a cyclization solvent. google.com | Direct cyclization in an organic solvent with a recyclable acid catalyst or in a basic aqueous solution. google.com | Reduction in the generation of acidic waste streams. google.com |
| Use of Organic Solvents | Reactions conducted entirely in organic solvents. google.com | Synthesis in aqueous solutions or minimizing solvent use through one-pot procedures. tsijournals.comgoogle.com | Reduced volatile organic compound (VOC) emissions and environmental pollution. tsijournals.comgoogle.com |
| Hazardous Reagents | Use of toxic compounds like phosgene. google.com | Employing safer alternatives like iron powder for reduction. sphinxsai.com | Improved safety profile and reduced environmental harm. sphinxsai.com |
| Waste Generation | Multi-step synthesis with isolation of intermediates. tsijournals.com | One-pot synthesis and use of recyclable catalysts. mdpi.comtsijournals.com | Minimization of chemical waste and improved atom economy. mdpi.comtsijournals.com |
Discovery of Novel Therapeutic Applications Beyond Current Scope
While Dibenzo[b,f] sphinxsai.commdpi.comthiazepin-11(10H)-one is primarily known as a precursor to Quetiapine for treating schizophrenia and bipolar disorder, the dibenzothiazepine scaffold itself holds potential for a broader range of therapeutic applications. sphinxsai.comtsijournals.com The structural framework of dibenzothiazepines makes them attractive for developing new drugs targeting various biological pathways.
Research into derivatives of this core structure has revealed potential activities beyond the central nervous system. For instance, some dibenzothiazepine derivatives have been investigated for their potential as antihistaminic agents and high-ceiling diuretics. sphinxsai.com More recently, a novel class of dibenzothiazepines has been discovered to act as selective cannabinoid-1 (CB1) receptor inverse agonists. nih.gov These compounds have shown promise in preclinical models for conditions that could be treated with anti-obesity agents or appetite suppressants. nih.gov
Furthermore, the development of new synthetic methodologies, such as those amenable to parallel synthesis, facilitates the creation of libraries of dibenzothiazepine derivatives. nih.govresearchgate.net This allows for high-throughput screening to identify compounds with novel biological activities. The exploration of different substituents on the dibenzothiazepine ring system can lead to compounds with improved potency, selectivity, and pharmacokinetic properties for a variety of therapeutic targets. nih.gov The potential for these compounds in medicinal screening is considered significant. researchgate.net
The table below highlights some of the emerging therapeutic areas for dibenzothiazepine derivatives:
| Therapeutic Area | Mechanism of Action/Target | Example/Study |
| Obesity/Appetite Suppression | Cannabinoid-1 (CB1) receptor inverse agonism. nih.gov | A novel class of dibenzothiazepines showed excellent in vivo activity in pharmacodynamic models related to CB1 receptor activity. nih.gov |
| Allergies | Antihistaminic properties. sphinxsai.com | Dibenzo[b,f] sphinxsai.commdpi.comthiazepines have been noted for their potential use as antihistamines. sphinxsai.com |
| Hypertension/Edema | Diuretic activity. sphinxsai.com | Some fused dibenzo[b,f] sphinxsai.commdpi.comthiazepines have been explored as potential high-ceiling diuretics. sphinxsai.com |
Q & A
Q. What synthetic methodologies are commonly employed to synthesize dibenzo[b,f][1,4]thiazepin-11(10H)-one and its derivatives?
The compound is synthesized via classical methods such as Ullmann reactions followed by reductions, or multicomponent reactions like Ugi and Petasis. For example, derivatives with phenylvinyl moieties were prepared to enhance binding affinity to PEX14, a protein target in trypanosomiasis research . Denitrocyclization of 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides is another key step for intramolecular cyclization, optimized with bases like KOH or Et₃N .
Q. How is the structural conformation of this compound characterized, and what implications does this have for receptor binding?
X-ray crystallography reveals a boat-shaped conformation of the central seven-membered thiazepine ring, with partial sp² hybridization at the nitrogen atom. This conformation facilitates interactions with aromatic residues in receptor binding pockets, as observed in PEX14 ligand studies . 2D protein NMR and AlphaScreen assays are used to validate binding modes .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
AlphaScreen technology measures protein-protein interaction (PPI) inhibition (e.g., PEX14-PEX5 in Trypanosoma), while cellular assays against T. brucei and T. cruzi assess trypanocidal activity. Mid-micromolar IC₅₀ values are typical, necessitating further optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
SAR studies focus on substituents at the 2- and 11-positions. Chlorination at position 2 (e.g., 2-chloro derivatives) improves metabolic stability, while piperazine or phenylvinyl groups at position 11 enhance PEX14 affinity . Computational docking (e.g., Glide SP) helps predict binding poses and prioritize synthetic targets .
Q. What strategies resolve contradictory data between in vitro binding assays and cellular activity?
Discrepancies may arise from poor membrane permeability or off-target effects. Use prodrug strategies (e.g., esterification) to improve bioavailability, or employ CRISPR-Cas9 knockdown to confirm target specificity . Parallel artificial membrane permeability assays (PAMPA) can diagnose transport limitations .
Q. How does the choice of synthetic route impact scalability and purity for pharmacological studies?
Multicomponent reactions (e.g., Ugi) offer atom economy but may require HPLC purification for complex residues. One-pot syntheses using pyrophosphoryl chloride reduce reaction steps and improve yields (e.g., quetiapine synthesis from 97% starting material purity) . Monitor byproducts like 5,5-dioxide derivatives using LC-MS .
Q. What computational tools are effective in predicting metabolic stability of thiazepinone derivatives?
ADMET predictors (e.g., SwissADME) identify metabolic soft spots, such as oxidation of the sulfur atom or hydrolysis of the lactam ring. Introduce electron-withdrawing groups (e.g., -CF₃) or fluorination to block cytochrome P450-mediated degradation .
Methodological Considerations
Q. How to optimize reaction conditions for denitrocyclization to minimize byproducts?
Screening bases (e.g., K₂CO₃ vs. Et₃N) and solvents (DMF vs. DMSO) at 80–120°C improves yields. Use microwave-assisted synthesis to reduce reaction time from hours to minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
